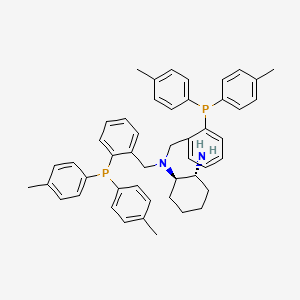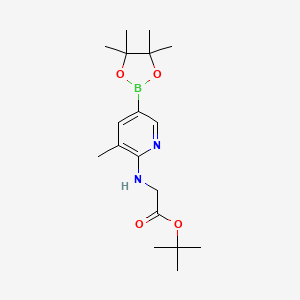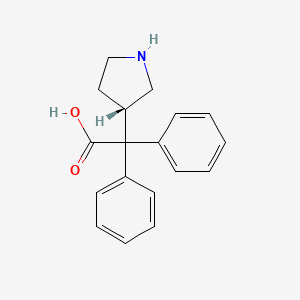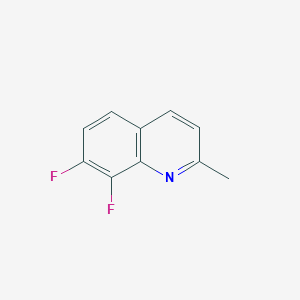
7,8-二氟-2-甲基喹啉
描述
Synthesis Analysis
- Direct Fluorination : Direct fluorination of suitable precursors leads to the incorporation of fluorine atoms .
Molecular Structure Analysis
The molecular formula of 7,8-Difluoro-2-methylquinoline is C₁₀H₇F₂N , with an average mass of approximately 179.166 Da. The monoisotopic mass is 179.054657 Da . The compound’s structure consists of a quinoline ring with fluorine substitutions at positions 7 and 8, along with a methyl group attached to one of the carbon atoms .
Chemical Reactions Analysis
One example of a chemical reaction involving 7,8-Difluoro-2-methylquinoline is the treatment of perchloroquinoline with cesium fluoride in DMSO, resulting in a mixture of various fluorinated quinolines . Further studies have explored nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .
Physical And Chemical Properties Analysis
科学研究应用
合成和荧光性质
7,8-二氟-2-甲基喹啉是氟取代的8-羟基喹啉合成中的关键中间体。将氟原子引入苯环会影响这些化合物及其Zn(II)配合物的光物理性质,使它们对荧光研究和潜在需要荧光材料的应用具有价值 (Nosova et al., 2013)。
放射标记和成像
C-H放射氟化
7,8-二氟-2-甲基喹啉衍生物已被用于C-H放射氟化,这是一种涉及放射性氟-18引入的过程。这种方法,特别是在自动化时,对于制备正电子发射断层扫描(PET)成像的放射标记化合物至关重要,这是医学中一种强大的诊断工具 (Lee et al., 2019)。
抗菌应用
抗菌活性
与7,8-二氟-2-甲基喹啉相关的化合物,如4-甲基喹啉类似物,已显示出作为食源性细菌的天然防腐剂的潜力。这表明可以使用这些化合物或其衍生物来开发新的抗菌剂或食品安全防腐剂的可能性 (Kim et al., 2014)。
化学合成和修饰
C-H氟化
该化合物及其衍生物已成为化学研究的对象,特别是在钯催化的C-H氟化等反应中。这种类型的反应对于将氟原子引入有机分子非常有价值,这可以显著改变这些化合物的物理、化学和生物性质 (McMurtrey et al., 2012)。
光谱和计算研究
荧光和分子结构研究
7,8-二氟-2-甲基喹啉衍生物已被研究其荧光性质、分子结构以及与其他分子的相互作用。这些研究对于理解这些化合物的性质以及在材料科学中的潜在应用至关重要,例如在开发新的荧光材料或传感器方面 (Chen et al., 2011)。
安全和危害
属性
IUPAC Name |
7,8-difluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJNGCGMUPTZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoro-2-methylquinoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)
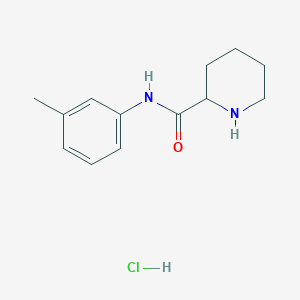
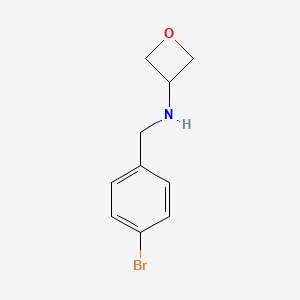

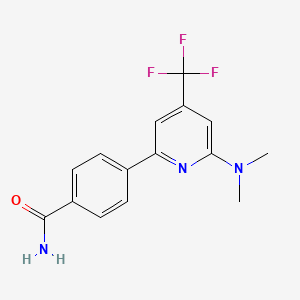
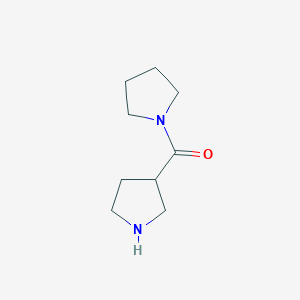
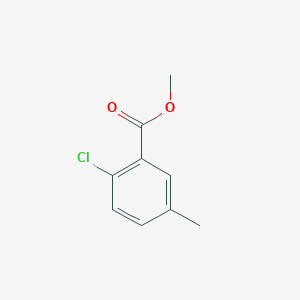
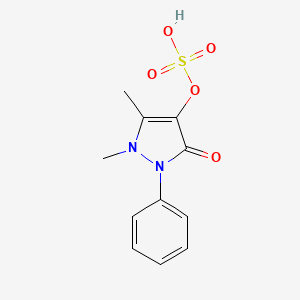
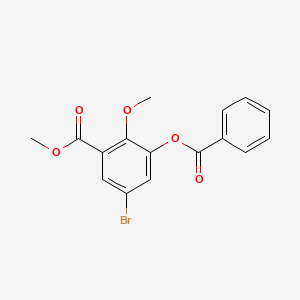
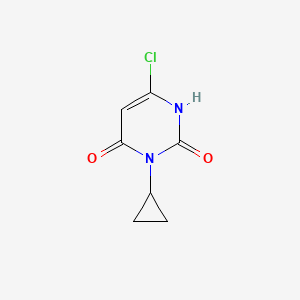
![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)
